molecular formula C13H14F3N3O3S B1442967 N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide CAS No. 1311319-54-6

N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide

Cat. No. B1442967
CAS RN: 1311319-54-6
M. Wt: 349.33 g/mol
InChI Key: REAUHGBYHPCIEY-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide, also known as N-TFEPSA, is a synthetic, non-steroidal sulfonamide with a variety of applications in scientific research. It was first synthesized in the late 1990s and has since become a widely used tool in the study of biochemical processes.

Scientific Research Applications

Gastroprotective Properties of Related Compounds

Research into compounds with similar structural motifs, such as ebrotidine, reveals their potential in treating ulcer diseases by combining H2-receptor antagonist properties with cytoprotective actions, enhancing mucus gel properties and promoting mucosal repair (B. Slomiany, J. Piotrowski, A. Slomiany, 1997). This highlights the multifaceted roles such compounds can play in gastroenterology.

DNA Binding and Chromosome Staining

Compounds like Hoechst 33258, with structural elements that may resemble the query compound, are utilized for DNA binding with specificity to AT-rich sequences, and as fluorescent stains in chromosome and nuclear staining, indicating their value in genetic and cellular studies (U. Issar, R. Kakkar, 2013).

properties

IUPAC Name

(NZ)-N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O3S/c14-13(15,16)12(19-8-6-18(10-20)7-9-19)17-23(21,22)11-4-2-1-3-5-11/h1-5,10H,6-9H2/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAUHGBYHPCIEY-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C=O)/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide
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N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide
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N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide

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